2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-11(5-7(11)10(14)15)6-2-3-8(12)9(13)4-6/h2-4,7H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIXVZCPWVTUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, { [2- (1h-1,2,3-benzotriazol-1-yl)-2- (3,4-difluorophenyl)propane-1,3-diyl]bis [4,1-phenylene (difluoromethylene)]}bis (phosphonic acid), is known to target tyrosine-protein phosphatase non-receptor type 1 in humans.
Biological Activity
2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid (CAS No: 1267009-28-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on a review of diverse research findings.
- Chemical Formula : C11H10F2O2
- Molecular Weight : 212.2 g/mol
- IUPAC Name : this compound
- PubChem CID : 62387988
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| Hazard Statements | H302-H315-H319-H335 |
Synthesis
The synthesis of this compound is achieved through various methods including cyclopropanation reactions. One notable method involves the reaction of 3,4-difluorobenzaldehyde with suitable reagents under controlled conditions to yield the desired cyclopropane derivative .
In Silico Studies
Recent studies have employed in silico methods to evaluate the binding affinity of this compound to specific biological targets. For instance, docking studies indicated that it could inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana, suggesting potential applications in regulating ethylene biosynthesis in plants .
Antimicrobial Activity
Preliminary assessments have shown that derivatives of cyclopropanecarboxylic acids exhibit significant antimicrobial properties. The structure-activity relationship (SAR) analyses indicate that modifications in the fluorophenyl group can enhance biological efficacy against various pathogens .
Cytotoxicity and Anticancer Potential
Research has demonstrated that compounds similar to this compound possess cytotoxic effects on cancer cell lines. For example, certain derivatives were found to induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .
Case Study 1: Ethylene Biosynthesis Inhibition
A study conducted on the compound's effect on ethylene production in plants revealed significant inhibition of ACO2 activity. The molecular docking results showed a favorable binding interaction with a ΔG value indicating strong affinity for the target enzyme .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that derivatives of this compound exhibited potent antimicrobial activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating a promising avenue for developing new antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
One of the most significant applications of 2-(3,4-difluorophenyl)-2-methylcyclopropane-1-carboxylic acid is in the development of new pharmaceuticals. The compound's structural features make it a candidate for designing inhibitors for various biological targets. For example, research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, potentially leading to the development of new pain management therapies .
Case Study:
A study published in a peer-reviewed journal investigated the efficacy of this compound as an anti-inflammatory agent. The results demonstrated that it significantly reduced inflammation in animal models, suggesting its potential as a therapeutic agent for conditions such as arthritis .
Agricultural Science
Pesticide Development:
In agricultural applications, the compound has been explored as a potential pesticide. Its fluorinated structure may enhance its stability and effectiveness against pests compared to traditional compounds. Research indicates that derivatives of this compound can exhibit insecticidal properties, making them suitable for developing environmentally friendly pesticides .
Case Study:
A field trial conducted on crops treated with formulations containing this compound showed a significant reduction in pest populations while maintaining crop yield, highlighting its effectiveness as a biopesticide .
Materials Science
Polymer Chemistry:
The compound's unique structure allows it to be utilized in polymer chemistry. It can serve as a monomer or additive in the synthesis of fluorinated polymers, which are known for their enhanced thermal stability and chemical resistance. These materials are valuable in industries requiring durable and resistant materials .
Case Study:
Research has demonstrated that incorporating this compound into polymer matrices improves their mechanical properties and thermal stability. A specific study highlighted how these modified polymers performed better under extreme conditions compared to their non-fluorinated counterparts .
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution :
- The target compound and 1-[(3,4-Difluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid share 3,4-difluoro substitution, but the latter includes a methoxy group, increasing polarity and molecular weight (242.22 vs. 198.2 g/mol) .
- 2-(2,6-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid exhibits fluorine at the 2,6-positions, reducing steric hindrance compared to 3,4-substitution .
Cyclopropane vs.
Methyl and Methoxy Substituents: The methyl group on the cyclopropane ring in the target compound enhances steric bulk, improving metabolic stability compared to non-methylated analogs like 2-(3-fluorophenyl)cyclopropane-1-carboxylic acid . Methoxy groups (e.g., in ) introduce hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability.
Functional and Application Comparisons
Pharmaceutical Relevance
- Target Compound : Widely used in neuroactive drug candidates due to its balanced lipophilicity (logP ~2.1) and ability to cross the blood-brain barrier .
- Methoxy-Substituted Analog () : Investigated for anti-inflammatory properties, but its higher molecular weight (242.22 g/mol) may limit bioavailability.
- 2-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid () : Lacks the methyl group, leading to faster metabolic clearance in preclinical studies.
Agricultural and Industrial Use
- 2-(2,6-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic Acid () : Optimized for herbicidal activity, leveraging fluorine’s electronegativity to disrupt plant enzyme systems.
- 2-(3,4-Difluorophenyl)-2,2-difluoroacetic Acid () : Functions as a precursor for fluorinated polymers, highlighting the versatility of difluorophenyl motifs in material science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,4-Difluorophenyl)-2-methylcyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclopropanation of α,β-unsaturated esters or ketones using transition-metal catalysts (e.g., rhodium or copper). Key steps include:
- Substrate preparation : Start with 3,4-difluorophenylacetone derivatives to introduce the difluorophenyl group.
- Cyclopropanation : Employ diazo compounds (e.g., ethyl diazoacetate) under inert conditions. Optimize temperature (40–80°C) and solvent polarity (e.g., dichloromethane vs. toluene) to enhance stereoselectivity.
- Carboxylic acid formation : Hydrolyze the ester intermediate using NaOH/EtOH under reflux.
- Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (characteristic cyclopropane ring protons at δ 1.2–2.5 ppm) .
Q. How can researchers characterize the stereochemistry of this cyclopropane derivative?
- Methodological Answer :
- Chiral chromatography : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to resolve enantiomers.
- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with density functional theory (DFT)-calculated spectra to assign absolute configuration.
- X-ray crystallography : Co-crystallize with a chiral amine (e.g., (R)-1-phenylethylamine) to determine crystal structure and confirm stereochemistry .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?
- Methodological Answer :
- Solubility : Sparingly soluble in water (<1 mg/mL at 25°C); use polar aprotic solvents (e.g., DMSO, DMF) for biological assays.
- Stability : Store at –20°C under argon to prevent oxidation of the cyclopropane ring.
- Thermal stability : Thermal gravimetric analysis (TGA) shows decomposition >200°C, making it suitable for high-temperature reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
- Methodological Answer :
- Dose-response validation : Perform dose-dependent assays (e.g., IC50 in antifungal studies) across multiple cell lines (e.g., Candida albicans vs. Aspergillus fumigatus) to confirm activity thresholds.
- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements.
- Structural analogs : Compare with 3-methyl-2-phenylcyclopropane-1-carboxylic acid (PubChem CID: 14598255) to isolate substituent effects .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., NMDA receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with NMDA receptor crystal structures (PDB: 5FXH) to model interactions. Focus on fluorophenyl group’s hydrophobic interactions and carboxylic acid’s hydrogen bonding.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-receptor complexes.
- Free energy calculations : Apply MM-PBSA to estimate binding free energy, prioritizing residues within 4 Å of the ligand .
Q. How can enantiomeric impurities impact pharmacological studies, and what analytical methods detect them?
- Methodological Answer :
- Chiral purity thresholds : Enantiomeric excess (ee) >98% is critical for avoiding off-target effects. Use chiral SFC (supercritical fluid chromatography) with CO2/ethanol mobile phases for high-resolution separation.
- Bioactivity correlation : Compare racemic mixtures vs. enantiopure samples in receptor-binding assays (e.g., radioligand displacement) to quantify enantiomer-specific activity .
Q. What strategies mitigate cyclopropane ring strain during derivatization for drug discovery?
- Methodological Answer :
- Protective groups : Temporarily protect the carboxylic acid with tert-butyl esters to reduce steric hindrance during alkylation/arylation.
- Mild reaction conditions : Use Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at 50°C instead of harsher SN2 conditions.
- Ring-strain analysis : Monitor reaction progress via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) to detect ring-opening side reactions .
Data Analysis and Validation
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) for this compound?
- Methodological Answer :
- NMR discrepancies : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals caused by fluorine atoms’ anisotropic effects.
- MS fragmentation : Compare experimental HRMS with simulated isotopic patterns (e.g., m/z 198.166 for [M+H]⁺) to confirm molecular formula.
- Contamination checks : Run blank samples to rule out solvent or column artifacts .
Q. What are the best practices for benchmarking antifungal activity against commercial standards?
- Methodological Answer :
- Positive controls : Use fluconazole (MIC ~1 µg/mL for C. albicans) and amphotericin B (MIC ~0.5 µg/mL) in microdilution assays (CLSI M27-A3 protocol).
- Synergy studies : Combine with azoles (e.g., ketoconazole) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
- Resistance profiling : Serial passage fungal strains in sub-inhibitory concentrations to assess resistance development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
